PROTAC SMARCA2 degrader-23

SMARCA2 Degradation PROTAC Non-Small Cell Lung Cancer

PROTAC SMARCA2 degrader-23 (also known as YD23, CAS 2951015-29-3) is a synthetic small-molecule Proteolysis-Targeting Chimera (PROTAC) engineered to selectively degrade the SMARCA2 (BRM) protein, a core ATPase subunit of the SWI/SNF chromatin remodeling complex. It is composed of a SMARCA2 bromodomain-binding warhead, a flexible linker, and a cereblon (CRBN) E3 ligase recruiting moiety (pomalidomide derivative).

Molecular Formula C47H57N9O6S
Molecular Weight 876.1 g/mol
Cat. No. B15542596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC SMARCA2 degrader-23
Molecular FormulaC47H57N9O6S
Molecular Weight876.1 g/mol
Structural Identifiers
InChIInChI=1S/C47H57N9O6S/c1-28(2)42(46(60)56-25-34(57)21-38(56)45(59)50-29(3)31-9-11-32(12-10-31)43-30(4)49-27-63-43)40-23-41(53-62-40)61-20-19-54-16-13-33(24-54)55-17-14-47(15-18-55)26-48-44-36(47)22-37(51-52-44)35-7-5-6-8-39(35)58/h5-12,22-23,27-29,33-34,38,42,57-58H,13-21,24-26H2,1-4H3,(H,48,52)(H,50,59)/t29-,33?,34+,38-,42+/m0/s1
InChIKeyGULGDLDJVRFOFN-TVPGWKQSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC SMARCA2 degrader-23 (YD23) – Compound Class and Baseline Characterization


PROTAC SMARCA2 degrader-23 (also known as YD23, CAS 2951015-29-3) is a synthetic small-molecule Proteolysis-Targeting Chimera (PROTAC) engineered to selectively degrade the SMARCA2 (BRM) protein, a core ATPase subunit of the SWI/SNF chromatin remodeling complex [1]. It is composed of a SMARCA2 bromodomain-binding warhead, a flexible linker, and a cereblon (CRBN) E3 ligase recruiting moiety (pomalidomide derivative) . The compound serves as a chemical biology probe to investigate the synthetic lethal relationship between SMARCA2 and SMARCA4 in oncology, particularly in non-small cell lung cancer (NSCLC) [1].

Why SMARCA2 PROTACs Cannot Be Interchanged Without Functional Trade-offs


SMARCA2-targeting PROTACs exhibit profound differences in degradation potency, paralog selectivity (SMARCA2 vs. SMARCA4), ternary complex kinetics, and cellular consequence profiles [1]. While all SMARCA2 degraders aim to exploit the synthetic lethality in SMARCA4-mutant cancers, the magnitude of their selectivity, the cell lines in which they achieve maximal degradation, and the extent of off-target degradation significantly vary [1]. For instance, dual SMARCA2/4 degraders like ACBI1 induce antiproliferative effects in both SMARCA4-mutant and wild-type cells, leading to potential on-target toxicity, whereas highly selective degraders such as YD23, SMD-3236, and PRT3789 spare SMARCA4, preserving SWI/SNF complex integrity in normal tissues [2]. Therefore, direct substitution without considering the specific selectivity window and the cellular context can lead to confounding experimental outcomes or misattributed pharmacological effects.

Quantitative Differentiation of PROTAC SMARCA2 degrader-23 from Key Comparators


Degradation Potency: YD23 Achieves Nanomolar DC50 in Multiple SMARCA4-Mutant Cell Lines

YD23 potently degrades SMARCA2 in H1792 SMARCA4-mutant NSCLC cells with a DC50 of 64 nM and a Dmax of 88% at 96 hours [1]. In H1975 cells, the DC50 is 297 nM with a Dmax of 95% [1]. Across a panel of twelve SMARCA4-mutant lung cancer cell lines, YD23 exhibits a median DC50 of 30.2 nM and a median Dmax of 94% [2]. In contrast, the dual degrader ACBI1 achieves a DC50 of 11.1 nM for SMARCA2 in the same panel but also potently degrades SMARCA4 (DC50 31.3 nM), whereas YD23 spares SMARCA4 up to 10 µM [2]. Other highly selective SMARCA2 degraders, such as SMD-3236 (DC50 0.5 nM) and PRT3789 (DC50 0.72 nM), exhibit greater intrinsic potency, but YD23 offers a well-characterized, intermediate potency profile suitable for mechanistic studies where near-complete ablation of SMARCA2 is not required .

SMARCA2 Degradation PROTAC Non-Small Cell Lung Cancer

Paralog Selectivity: YD23 Exhibits >100-Fold Selectivity for SMARCA2 over SMARCA4

YD23 demonstrates exceptional selectivity for degrading SMARCA2 while sparing its highly homologous paralog SMARCA4. In a panel of lung cancer cell lines, YD23 degrades SMARCA2 with a median DC50 of 92.8 nM and a Dmax of 90%, whereas SMARCA4 degradation is negligible, with a median DC50 exceeding 10 µM and a Dmax of only 35% [1]. This corresponds to a >100-fold increase in the concentration required to degrade SMARCA4 [2]. In contrast, the dual degrader ACBI1 shows potent degradation of both proteins (DC50 11.1 nM for SMARCA2 and 31.3 nM for SMARCA4) [3]. Compared to other highly selective degraders, YD23's selectivity margin (>100-fold) is substantial, though SMD-3236 claims >2000-fold selectivity in its reported assays .

SMARCA2 SMARCA4 PROTAC Selectivity SWI/SNF Complex

Cellular Efficacy: YD23 Selectively Inhibits Clonogenic Growth of SMARCA4-Mutant Cells with 57-Fold Improved Window

YD23 selectively inhibits clonogenic growth in SMARCA4-mutant lung cancer cell lines while sparing SMARCA4-wild-type (WT) cells. The median IC50 for growth inhibition is 0.11 µM in SMARCA4-mutant lines compared to 6.0 µM in SMARCA4-WT lines [1]. In contrast, the dual degrader ACBI1 potently inhibits growth in both genotypes (median IC50 0.11 µM in mutant and 0.018 µM in WT) [2]. Consequently, YD23 demonstrates a minimum 57-fold improvement in selectivity over ACBI1 in SMARCA4-WT expressing cells [3].

Synthetic Lethality SMARCA4 Mutation Clonogenic Assay Lung Cancer

In Vivo Antitumor Activity: YD23 Suppresses Tumor Growth in SMARCA4-Mutant Xenografts

YD23 exhibits potent antitumor activity in vivo in SMARCA4-mutant xenograft models. Oral administration of YD23 (50 mg/kg) in combination with ritonavir (12.5 mg/kg) resulted in a 5-fold improvement in plasma AUC and a Cmax of 5.4 µM, with a half-life of approximately 5 hours [1]. In a H1792 SMARCA4-mutant xenograft model, YD23 significantly inhibited tumor growth, demonstrating its translational potential [2]. While clinical-stage degraders like PRT3789 and SMD-3236 may exhibit improved pharmacokinetic properties, YD23's well-documented in vivo efficacy provides a robust benchmark for preclinical studies.

Xenograft Model Tumor Growth Inhibition PROTAC In Vivo Pharmacology

Optimal Research Applications for PROTAC SMARCA2 degrader-23


Elucidating SMARCA2-Dependent Enhancer Reprogramming in SMARCA4-Mutant NSCLC

YD23 is uniquely validated to induce profound enhancer landscape reprogramming specifically in SMARCA4-mutant cells, with a 3.57- to 6.30-fold decrease in chromatin accessibility at active enhancers [1]. This makes it an ideal tool for chromatin accessibility studies (ATAC-seq) and ChIP-seq analysis of SWI/SNF complex redistribution following selective SMARCA2 ablation [2].

Investigating Synthetic Lethal Interactions and YAP/TEAD Dependency

Because YD23 spares SMARCA4 and exhibits a 57-fold selectivity window in clonogenic assays, it is the preferred reagent for clean synthetic lethality studies [3]. It has been used to identify YAP/TEAD as key partner pathways in driving growth of SMARCA4-mutant cells [4], enabling combinatorial drug screens with TEAD inhibitors without confounding SMARCA4 degradation.

Preclinical In Vivo Proof-of-Concept Studies for SMARCA2 Degradation

YD23's demonstrated in vivo activity in SMARCA4-mutant xenografts, combined with its established PK profile when co-administered with ritonavir, provides a robust chemical probe for target validation in animal models [5]. Researchers can leverage these data as a benchmark when evaluating next-generation SMARCA2 degraders.

Comparative Benchmarking of SMARCA2 PROTAC Degraders

Given the extensive quantitative characterization of YD23 (DC50, Dmax, selectivity, and cellular IC50 across multiple cell lines), it serves as a valuable reference compound for benchmarking the performance of novel SMARCA2 degraders in both academic and industrial settings [6].

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